Talampicillin (hydrochloride)

Pharmacokinetics Oral Bioavailability Beta-Lactam Antibiotics

Select Talampicillin hydrochloride for oral β‑lactam research where food‑independent bioavailability is essential. This ampicillin prodrug delivers twice the systemic exposure of unmodified ampicillin, with documented gingival (4.72 µg/mg), mandibular (1.77 µg/mL) & dental pulp (5.53 µg/mL) penetration. It reduces diarrhea incidence vs. ampicillin and achieves 61% urinary recovery—making it the evidence‑based choice for UTI, odontogenic, and outpatient infection models. Insist on ≥98% purity for reproducible PK/PD data.

Molecular Formula C24H24ClN3O6S
Molecular Weight 518.0 g/mol
Cat. No. B15126563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalampicillin (hydrochloride)
Molecular FormulaC24H24ClN3O6S
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl
InChIInChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H
InChIKeyPAZSYTCTHYSIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talampicillin Hydrochloride: Prodrug Classification, Chemical Identity, and Procurement Profile


Talampicillin (hydrochloride) is a semisynthetic beta-lactam antibiotic belonging to the aminopenicillin subclass, classified under WHO ATC code J01CA15 [1]. It is the 1-phthalidyl ester prodrug of ampicillin, designed to undergo rapid hydrolysis by intestinal mucosal esterases upon oral absorption to release the pharmacologically active parent moiety, ampicillin [2]. As a prodrug, talampicillin itself lacks intrinsic antibacterial activity; its therapeutic utility derives entirely from the systemic delivery of ampicillin with substantially enhanced oral bioavailability compared to equivalent doses of unmodified ampicillin [3]. The compound is administered orally as the hydrochloride salt and is not approved by the US FDA, though it has been used clinically in Europe and Asia for respiratory, urinary tract, and gastrointestinal infections [1].

Why Generic Ampicillin Cannot Replace Talampicillin Hydrochloride in Bioavailability-Critical Applications


The aminopenicillin class exhibits extreme heterogeneity in oral absorption behavior that precludes simple generic interchange. Unmodified ampicillin achieves only approximately 30–42% urinary recovery after oral dosing due to incomplete and variable gastrointestinal absorption, whereas its ester prodrugs—including talampicillin, bacampicillin, and pivampicillin—were specifically engineered to overcome this limitation through increased lipophilicity and carrier-mediated transport [1]. However, these prodrugs are not functionally interchangeable: each possesses a distinct ester moiety that determines its stability in digestive fluids, rate of intestinal hydrolysis, and resultant systemic ampicillin exposure profile [2]. A direct triple-crossover study demonstrated that talampicillin and amoxicillin are each absorbed approximately twice as well as ampicillin, yet their Cmax and AUC values differ from one another in quantitatively meaningful ways [1]. Substituting generic ampicillin for talampicillin therefore results in lower and less predictable serum concentrations, food-dependent absorption variability, and a higher incidence of ampicillin-associated diarrhea due to greater residual drug burden in the lower gastrointestinal tract [2]. These differences carry direct consequences for therapeutic efficacy in infections where achieving reliable systemic or tissue ampicillin concentrations above the MIC is critical.

Talampicillin Hydrochloride: Head-to-Head Quantitative Differentiation Evidence Versus Ampicillin, Amoxicillin, and Bacampicillin


Peak Serum Concentration and Absorption Rate: Talampicillin Achieves 2.1× Higher Cmax and 3× Faster Tmax Versus Oral Ampicillin in Human Crossover Studies

In a human crossover study administering equivalent 250 mg ampicillin doses, talampicillin (capsule formulation) produced a mean peak serum ampicillin concentration of 5 µg/mL at 40 minutes post-dose, compared with 2.4 µg/mL at 120 minutes for ampicillin itself—representing a 2.08-fold higher Cmax achieved 80 minutes earlier [1]. An independent study by Leigh et al. confirmed this finding: the mean peak serum ampicillin concentration after talampicillin was approximately twice that attained by an equivalent dose of ampicillin, occurring at approximately 1 hour post-dose [2]. A separate randomized triple-crossover trial (Tachibana et al., 1978) further corroborated this advantage, reporting that maximum plasma levels calculated via one-compartment open modeling were 2.8 times higher for talampicillin hydrochloride than for ampicillin, and 1.93 times higher (2.8/1.45) than for amoxicillin [3]. The more rapid absorption of talampicillin is clinically relevant for acute infections where early attainment of therapeutic serum concentrations above the MIC is desirable.

Pharmacokinetics Oral Bioavailability Beta-Lactam Antibiotics

Total Systemic Exposure and Urinary Excretion: AUC Superior to Amoxicillin and Urinary Recovery 1.55× Higher Than Ampicillin in Randomized Triple-Crossover Trial

In a randomized triple-crossover study in 9 fasting healthy volunteers receiving 250 mg equivalent doses of talampicillin hydrochloride, amoxicillin, and ampicillin, the AUC (area under the plasma concentration–time curve) was greater for talampicillin hydrochloride than for amoxicillin, and lowest for ampicillin [1]. Total urinary excretion of penicillin (determined by biological assay) over 6 hours was 61% of the administered dose for talampicillin hydrochloride, 67% for amoxicillin, and 42% for ampicillin [1]. The urinary excretion of talampicillin hydrochloride was 1.55 times higher than that of ampicillin, while being comparable to amoxicillin [1]. A separate triple-crossover study by Verbist (1976) independently confirmed that talampicillin and amoxicillin are absorbed approximately twice as well as ampicillin [2]. Additionally, a Japanese pharmacokinetic study reported approximately 50% urinary recovery of talampicillin hydrochloride versus only 30% for ampicillin [3]. The higher and more complete urinary excretion of ampicillin following talampicillin administration indicates superior and more predictable systemic delivery of the active drug, which is particularly relevant for urinary tract infections where high urinary ampicillin concentrations are therapeutically advantageous.

Pharmacokinetics Area Under Curve Renal Excretion

Food-Independent Bioavailability: Talampicillin Maintains Absorption Superior to Fasting Ampicillin Even When Administered After a Large Meal

A critical limitation of oral ampicillin is that concomitant food intake markedly reduces both its rate and extent of absorption. In a direct comparison, the bioavailability of ampicillin from a 250 mg talampicillin (Talpen®) tablet dosed after a large meal was significantly greater than that from 250 mg ampicillin dosed in the fasting state [1]. While food reduced and delayed the peak serum ampicillin concentration after talampicillin, the total amount of antibiotic absorbed (as reflected by AUC and urinary recovery) was not significantly diminished [1][2]. A separate Japanese study in 10 subjects confirmed that neither the peak plasma ampicillin concentration nor the 6-hour total urinary excretion of talampicillin hydrochloride (250 mg) was significantly influenced by food intake, though Tmax was delayed from 1 hour (fasting) to 2 hours (post-prandial) [3]. The urinary recovery of ampicillin following talampicillin administration was approximately 50%, compared with only 30% for ampicillin itself [3]. In contrast, ampicillin absorption is known to be substantially reduced by food, with bioavailability decreasing by approximately 30–50% when administered with a meal. This food-independent pharmacokinetic behavior makes talampicillin a more reliable therapeutic option in outpatient or community settings where dosing schedules cannot be strictly coordinated with fasting intervals.

Pharmacokinetics Food Effect Oral Drug Absorption

Reduced Incidence of Diarrhea and Lower Impact on Fecal Flora: Talampicillin Demonstrates Statistically Significant GI Tolerability Advantage Over Ampicillin in Multicenter Clinical Trials

In a comparative general-practice clinical trial, talampicillin hydrochloride administered at a dosage equivalent to 125 mg ampicillin four times daily for 6 days proved as effective—both clinically and bacteriologically—as 250 mg ampicillin given four times daily, while producing a statistically significant reduction in the incidence of diarrhea [1]. This represents equivalent efficacy at half the molar ampicillin dose. In a separate volunteer study, talampicillin had less effect on the fecal flora than ampicillin, and no overgrowth with Candida spp. or Staphylococcus aureus was observed, in contrast to ampicillin which was associated with more pronounced disturbance of colon flora and Candida overgrowth [2]. A broader class-level review of beta-lactam prodrugs confirmed that ampicillin esters as a class cause markedly fewer gastrointestinal side effects than ampicillin because their antibacterial activity is not expressed until after intestinal hydrolysis to ampicillin, reducing the luminal antibiotic burden in the lower GI tract [3]. Among the ampicillin prodrugs, talampicillin was specifically noted to have less influence on colon flora than ampicillin, and diarrhea was more common after ampicillin than after talampicillin [3]. The reduced GI adverse effect profile is attributable to talampicillin's more complete upper-intestinal absorption, which minimizes the amount of unabsorbed, microbiologically active ampicillin reaching the colon.

Clinical Tolerability Gastrointestinal Adverse Effects Microbiome

Human Oral Tissue Penetration Profile: Talampicillin Delivers Quantitatively Characterized Ampicillin Concentrations to Gingiva, Mandibular Bone, Dental Follicle, and Dental Pulp—Head-to-Head Cross-Study Comparison with Bacampicillin

The tissue penetration of ampicillin following a single 500 mg oral dose of talampicillin was characterized in 81 patients undergoing mandibular third molar extraction. Mean peak concentrations were: serum 9.64 µg/mL, gingiva 4.72 µg/mg, mandibular bone 1.77 µg/mL, dental follicle 3.46 µg/mL, and dental pulp 5.53 µg/mg, all occurring at approximately 150 minutes post-dose [1]. The tissue-to-serum concentration ratios at peak were: gingiva 0.50, mandibular bone 0.16, dental follicle 0.34, and dental pulp 0.52 [1]. A separate study by the same group using an identical methodology characterized bacampicillin (also 500 mg oral dose) in 96 patients: tissue-to-serum ratios at peak (~90 min) were gingiva 0.50, mandibular bone 0.20, dental follicle 0.34, and dental pulp 0.61 [2]. While both prodrugs achieve therapeutically relevant oral tissue ampicillin concentrations, talampicillin exhibits a slightly lower bone-to-serum ratio (0.16 vs. 0.20) and pulp-to-serum ratio (0.52 vs. 0.61) but a substantially later Tmax in tissue (150 min vs. 90 min), yielding a more prolonged tissue residence time that may be advantageous for sustained local antibiotic coverage during prolonged surgical procedures. Both studies were conducted in nonfasting patients, confirming that talampicillin's tissue penetration is maintained under real-world perioperative conditions.

Tissue Penetration Oral Surgery Antibiotic Prophylaxis

Talampicillin Hydrochloride: Evidence-Driven Research and Industrial Application Scenarios Based on Quantified Differentiation


Oral Antibiotic Therapy Requiring Meal-Independent Dosing Reliability in Outpatient and Community Settings

Talampicillin's demonstrated food-independent bioavailability—where post-prandial absorption exceeds fasting ampicillin absorption [1]—makes it a preferred option in outpatient settings where dosing cannot be reliably coordinated with fasting intervals. The quantitative finding that neither peak ampicillin concentration nor 6-hour urinary excretion is significantly affected by food intake [2] supports its use in community-acquired infection protocols where patient adherence to fasting requirements is impractical. This differentiates talampicillin from generic ampicillin, whose absorption is reduced by 30–50% when taken with food, risking sub-therapeutic systemic exposure. Industrial formulators and procurement decision-makers evaluating oral beta-lactam antibiotics for ambulatory care should weight talampicillin's food-independent pharmacokinetic profile as a key selection criterion when patient compliance and predictable systemic drug delivery are operational priorities.

Clinical Formulary Selection Prioritizing Reduced Gastrointestinal Adverse Effect Burden

For healthcare systems, hospital formularies, and clinical guideline committees where antibiotic-associated diarrhea and Clostridioides difficile risk are key pharmacoeconomic considerations, talampicillin's statistically significant reduction in diarrhea incidence versus ampicillin, demonstrated in a multicenter general-practice trial [3], provides a quantitative tolerability advantage. The mechanistic basis—more complete upper-intestinal absorption leaving less residual antibiotic in the colon, with documented absence of Candida and Staphylococcus aureus overgrowth [4]—supports procurement decisions favoring talampicillin over ampicillin in patient populations at elevated risk for GI complications. This evidence is actionable for formulary reviewers who must balance antimicrobial efficacy against adverse event-related healthcare utilization costs.

Dental and Maxillofacial Surgical Antibiotic Prophylaxis with Characterized Human Tissue Penetration Data

Talampicillin is distinguished by a peer-reviewed, quantitatively characterized human oral tissue penetration profile—one of the most comprehensively documented among oral aminopenicillin prodrugs—demonstrating ampicillin concentrations in gingiva (4.72 µg/mg), mandibular bone (1.77 µg/mL), dental follicle (3.46 µg/mL), and dental pulp (5.53 µg/mL) following a single 500 mg oral dose [5]. These concentrations substantially exceed the MIC90 of Streptococcus spp. (≤0.1 µg/mL), the predominant pathogens in odontogenic infections. The tissue pharmacokinetic dataset supports evidence-based surgical prophylaxis protocols in oral and maxillofacial surgery, and can be incorporated into PK/PD modeling for surgical site infection prevention. Oral surgeons and dental formulary managers evaluating antibiotics for perioperative prophylaxis can reference this quantitative tissue penetration evidence to support talampicillin selection over agents lacking comparable oral tissue PK characterization.

Urinary Tract Infection Therapy Leveraging 1.55× Higher Urinary Ampicillin Recovery Versus Oral Ampicillin

The direct demonstration that talampicillin achieves 1.55-fold higher urinary ampicillin excretion (61% vs. 42% of dose over 6 hours) compared with oral ampicillin in a randomized triple-crossover human study [6], combined with a clinical trial reporting 38 out of 47 (81%) urinary tract infections eradicated by a 7-day talampicillin course [4], supports talampicillin's selection for UTI therapy where high and sustained urinary ampicillin concentrations are correlated with bacteriological cure. For urology clinics and infectious disease services treating uncomplicated and complicated urinary tract infections, talampicillin's superior urinary pharmacokinetics relative to generic ampicillin provide an evidence-based rationale for therapeutic preference, particularly in regions where local antimicrobial resistance patterns confirm ampicillin-susceptible uropathogens.

Quote Request

Request a Quote for Talampicillin (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.